molecular formula C25H25N5O3S B2437786 2-(2,3-dimethoxyphenyl)-5-methyl-4-({[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}methyl)-1,3-oxazole CAS No. 1031969-15-9

2-(2,3-dimethoxyphenyl)-5-methyl-4-({[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}methyl)-1,3-oxazole

Cat. No.: B2437786
CAS No.: 1031969-15-9
M. Wt: 475.57
InChI Key: IIIIYUBRVNEQIP-UHFFFAOYSA-N
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Description

2-(2,3-dimethoxyphenyl)-5-methyl-4-({[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}methyl)-1,3-oxazole is a useful research compound. Its molecular formula is C25H25N5O3S and its molecular weight is 475.57. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

The chemical compound of interest is related to the benzodiazine series and quinoxalines, which have been studied for various reactions and synthesis processes. For instance, Postovskii and Koshel' (1970) explored the reaction of acetylenedicarboxylic acid and 2,3-diaminoanisole to produce isomeric quinoxalin-2-ones, with their structures confirmed by independent synthesis (Postovskii & Koshel', 1970). Similarly, Fathalla (2015) synthesized methyl 2-[2-(4-phenyl[1,2,4]triazolo-[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates, emphasizing the role of the triazoloquinoxaline moiety in these reactions (Fathalla, 2015).

Pharmacological Applications

The compound's derivatives have been studied for their potential pharmacological applications. Chen et al. (2007) synthesized triazole derivatives as analogues of triazoloquinoxalines, evaluating their anticonvulsant activities (Chen et al., 2007). Additionally, Sekhar, Rao, and Kumar (2011) found that triazoloquinoxalines displayed various pharmacological activities, including antitubercular properties, highlighting the significance of these compounds in medicinal chemistry (Sekhar, Rao, & Kumar, 2011).

Anticancer Research

The potential anticancer properties of triazoloquinoxaline derivatives have been a significant area of research. Reddy et al. (2015) synthesized a series of triazolo[4,3-a]-quinoline derivatives, testing their effectiveness against human neuroblastoma and colon carcinoma cell lines (Reddy et al., 2015). This suggests the potential use of these compounds in developing cancer therapies.

Antimicrobial and Antifungal Properties

Several studies have explored the antimicrobial and antifungal properties of quinoxaline derivatives. For example, Badran, Abouzid, and Hussein (2003) synthesized triazoloquinoxalines and found that some compounds possessed potent antibacterial activity (Badran, Abouzid, & Hussein, 2003). Additionally, compounds in the triazoloquinoxaline series have been evaluated for their antiviral activities, as demonstrated by Henen et al. (2011), who found that some derivatives exhibited promising antiviral and antimicrobial activities (Henen et al., 2011).

Properties

IUPAC Name

2-(2,3-dimethoxyphenyl)-5-methyl-4-[(1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanylmethyl]-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O3S/c1-14(2)22-28-29-23-25(27-17-10-6-7-11-19(17)30(22)23)34-13-18-15(3)33-24(26-18)16-9-8-12-20(31-4)21(16)32-5/h6-12,14H,13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIIIYUBRVNEQIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=C(C(=CC=C2)OC)OC)CSC3=NC4=CC=CC=C4N5C3=NN=C5C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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